2,6-Dimethylbenzoic acid
Overview
Description
2,6-Dimethylbenzoic acid is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring. This compound is known for its crystalline structure and is used in various chemical applications due to its unique properties .
Mechanism of Action
Target of Action
2,6-Dimethylbenzoic acid is a derivative of benzoic acid . More research is needed to identify its primary targets and their roles.
Result of Action
This compound is used in the preparation of anti-inflammatory and antirheumatic agents . This suggests that it may have molecular and cellular effects related to these therapeutic areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzoic acid can be synthesized through the methylation of benzoic acid. One common method involves the reaction of benzoic acid with methanol in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the methylation process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation reactions using advanced catalytic systems to ensure high yield and purity. The product is then purified through processes such as steam distillation and crystallization from ethanol or water .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,6-Dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research explores its use in developing new therapeutic agents.
Industry: It serves as a potential geothermal tracer and is used in the preparation of specialty chemicals.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, lacking the methyl groups.
2,4-Dimethylbenzoic Acid: Similar structure but with methyl groups at the 2 and 4 positions.
2,3-Dimethylbenzoic Acid: Methyl groups at the 2 and 3 positions.
4-Cyanobenzoic Acid: Contains a cyano group instead of methyl groups.
Uniqueness: 2,6-Dimethylbenzoic acid is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s acidity, solubility, and interaction with other molecules, making it distinct from other benzoic acid derivatives .
Biological Activity
2,6-Dimethylbenzoic acid (CAS: 632-46-2) is an aromatic carboxylic acid with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its two methyl groups attached to the benzene ring at the 2 and 6 positions. Its molecular formula is , and it has a molecular weight of 150.18 g/mol. The compound is soluble in organic solvents and has been studied for its potential applications in medicinal chemistry.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals using the DPPH assay, revealing an IC50 value comparable to standard antioxidants like ascorbic acid. The results demonstrated that at lower concentrations, the compound effectively reduced free radical levels, indicating its potential as a natural antioxidant agent.
Compound | IC50 (μg/mL) |
---|---|
This compound | 22.9 |
Ascorbic Acid | 6.4 |
2. Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, a study reported that this compound significantly reduced TNF-α levels in LPS-stimulated human whole blood assays, demonstrating its potential as an anti-inflammatory agent.
3. Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. In one study, this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study 1: Anti-inflammatory Effects
A clinical study investigated the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. The results indicated a significant reduction in inflammation markers after administration of the compound over a period of six weeks.
Case Study 2: Antioxidant Efficacy in Food Preservation
Another study explored the application of this compound as a natural preservative in food products. The findings suggested that the compound effectively inhibited lipid peroxidation and microbial growth, thereby extending the shelf life of food items.
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing their reactivity and preventing oxidative stress.
- Anti-inflammatory Pathway : It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to decreased expression of pro-inflammatory cytokines.
- Antimicrobial Action : The disruption of bacterial cell membranes has been proposed as a mechanism for its antimicrobial effects.
Properties
IUPAC Name |
2,6-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBHQDKBSKYGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212551 | |
Record name | 2,6-Dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632-46-2 | |
Record name | 2,6-Dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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